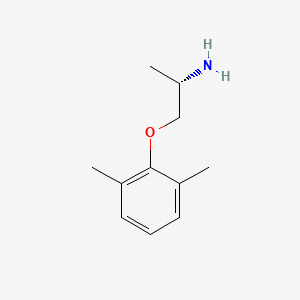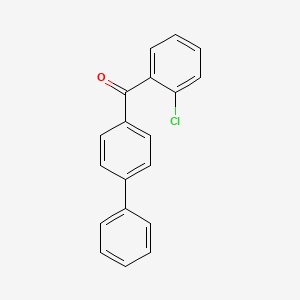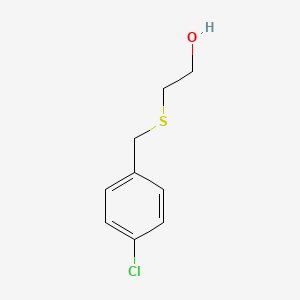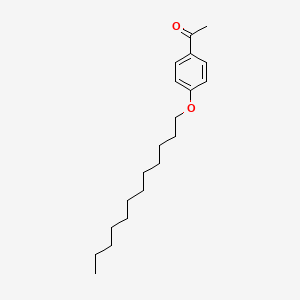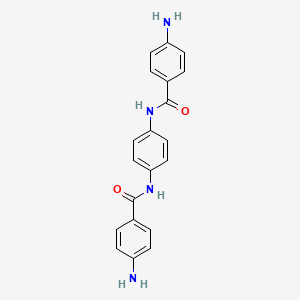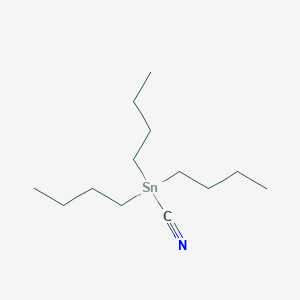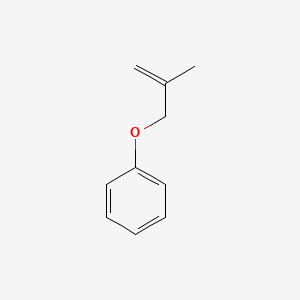
Methallyl phenyl ether
Übersicht
Beschreibung
Methallyl phenyl ether is an organic compound with the molecular formula C10H12O . It is used in various laboratory chemical processes .
Synthesis Analysis
The synthesis of ethers like Methallyl phenyl ether can be achieved through the Williamson synthesis of ethers. This involves the reaction of an alkyl halide with an alkoxide ion .Molecular Structure Analysis
Methallyl phenyl ether has a molecular weight of 148.202 Da . The molecule consists of an ether group (an oxygen atom connected to two carbon atoms) and a phenyl group (a cyclic group of atoms with the formula C6H5). The ether group is connected to the phenyl group via an oxygen atom .Chemical Reactions Analysis
Ethers, including Methallyl phenyl ether, can undergo a variety of reactions. One common reaction is the acidic cleavage of ethers, which can occur in the presence of strong acids like HBr or HI . This reaction results in the formation of an alcohol and an alkyl halide . Other reactions include the Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers .Physical And Chemical Properties Analysis
Methallyl phenyl ether is a clear, colorless liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 175.5±0.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
-
Ether Cleavage in Organic Chemistry
- Field : Organic Chemistry .
- Application : Ethers are used in the synthesis of alcohols or phenols by ether cleavage . This process involves the breaking of the ether bond to form alcohol or phenol compounds .
- Method : Various methods are used for ether cleavage, including oxidative deprotection of p-methoxy benzyl (PMB) ethers using a nitroxyl radical catalyst . Another method involves the reduction of primary alcohols and ethers to the corresponding hydrocarbons by HSiEt3 in the presence of catalytic amounts of B (C6F5)3 .
- Results : The cleavage of ethers results in the formation of alcohol or phenol compounds .
-
Ether Synthesis
- Field : Organic Chemistry .
- Application : Ethers are synthesized using different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, and others .
- Method : Various methods are used for ether synthesis, including transition metal-free coupling reactions between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave-assisted synthesis, and synthesis under solvent-free micellar conditions .
- Results : These methods result in the synthesis of ethers, which have a wide range of applications .
-
m-Aryloxy Phenols Synthesis
- Field : Organic Chemistry .
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results : The synthesis of m-aryloxy phenols has led to the development of materials with improved thermal stability and flame resistance .
-
Antimicrobial Activity
- Field : Medicinal and Pharmaceutical Chemistry .
- Application : Phenols and their derivatives, including ethers, have been found to have antimicrobial activity against biofilm and planktonic bacteria .
- Method : The structure-activity relationships of various phenols and their derivatives were evaluated . Allyl derivatives showed a consistent increased potency with both killing and inhibiting planktonic cells but they exhibited a decrease in potency against biofilms .
- Results : The study found that allyl derivatives of phenols have potential antimicrobial activity, although their effectiveness against biofilms was lower .
-
Synthesis of Bioactive Natural Products
- Field : Organic Chemistry .
- Application : Phenol derivatives, including ethers, have high potential as building blocks for the synthesis of bioactive natural products . These bioactive natural products have various applications in the pharmaceutical industry .
- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : The synthesis of bioactive natural products from phenol derivatives has led to the development of various pharmaceutical compounds .
-
Conducting Polymers
- Field : Materials Science .
- Application : Phenol derivatives, including ethers, have been widely researched for synthesizing conducting polymers . These conducting polymers have applications in various industries, including electronics and energy storage .
- Method : Many synthesis methods have been developed for conducting polymers, with conventional strategies focusing on the polymerization of phenol derivatives .
- Results : The synthesis of conducting polymers from phenol derivatives has led to the development of materials with improved electrical conductivity .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylprop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECDNXOCIPRJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206948 | |
| Record name | (2-Methylallyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methallyl phenyl ether | |
CAS RN |
5820-22-4 | |
| Record name | [(2-Methyl-2-propen-1-yl)oxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5820-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylallyloxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005820224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methallyl phenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methylallyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylallyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methallyl phenyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJF95CK6LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



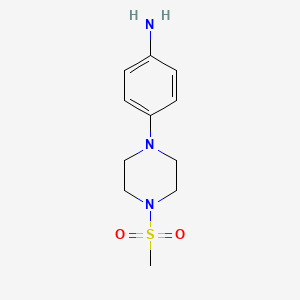
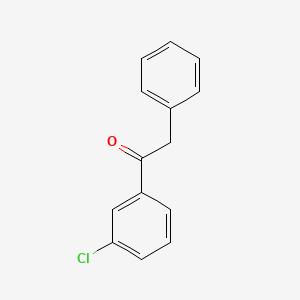
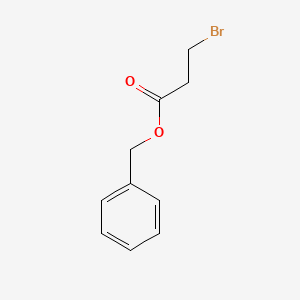
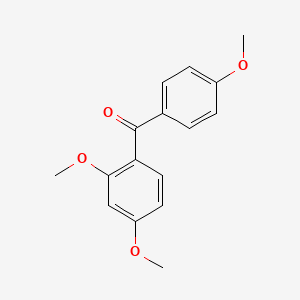
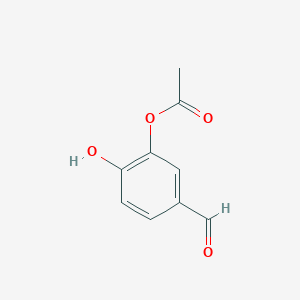
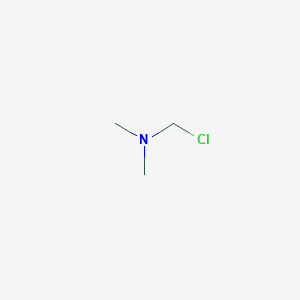
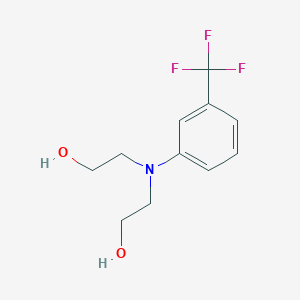
![7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1595455.png)
